Menaquinone 13

Pharmacokinetics Oral bioavailability Vitamin K homolog absorption

Menaquinone 13 (MK-13) is a critical, non-interchangeable reference standard for chromatographic profiling of long-chain vitamin K2 homologs. Its unique 13-isoprene side chain provides a distinct retention time, serving as an upper-bound marker for HPLC system suitability. Unlike shorter-chain MK-4 or MK-7, MK-13 is not bioequivalent and is employed as a negative control in pharmacokinetic studies or a chemotaxonomic biomarker for Prevotellaceae and Microbacteriaceae. Procure this fully characterized standard to ensure regulatory-compliant analytical method validation (AMV) and quality control (QC) with traceability to pharmacopeial standards.

Molecular Formula C76H112O2
Molecular Weight 1057.7 g/mol
CAS No. 27123-36-0
Cat. No. B132980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenaquinone 13
CAS27123-36-0
Synonyms2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyl-2,6,10,14,18,22,26,30,34,38,42,46,50-dopentacontatridecaenyl]-1,4-naphthalenedione;  MK 13; 
Molecular FormulaC76H112O2
Molecular Weight1057.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3/b59-32+,60-34+,61-36+,62-38+,63-40+,64-42+,65-44+,66-46+,67-48+,68-50+,69-52+,70-56+
InChIKeyPZCKKEDSUIYKTM-HWRCDASFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menaquinone 13 (MK-13) CAS 27123-36-0: Procurement Guide for Vitamin K2 Reference Standards and Long-Chain Menaquinone Research


Menaquinone 13 (MK-13, CAS 27123-36-0) is a long-chain member of the vitamin K2 family, characterized by a 2-methyl-1,4-naphthoquinone head group attached to an unsaturated polyisoprenoid side chain comprising thirteen isoprene units [1]. With a molecular formula of C76H112O2 and a molecular weight of 1057.7 g/mol , MK-13 represents one of the longest naturally occurring menaquinone homologs documented in bacterial species, specifically within the Prevotellaceae and Microbacteriaceae families [2]. Unlike the more commonly studied and commercially available shorter-chain homologs such as MK-4 and MK-7, MK-13 is predominantly utilized as a fully characterized reference standard for analytical method development, method validation, and quality control applications in pharmaceutical and research settings .

Why MK-13 Cannot Be Substituted with MK-4 or MK-7: Chain Length-Dependent Analytical and Biological Differentiation


Generic substitution among menaquinone homologs is scientifically indefensible due to the profound influence of polyisoprenoid side chain length on both analytical behavior and biological fate. In reversed-phase HPLC separations, menaquinones are resolved according to both chain length and degree of hydrogenation, meaning that MK-13 exhibits a distinctly different retention time from shorter homologs such as MK-4 (4 isoprene units) or MK-7 (7 isoprene units), requiring homolog-specific reference standards for accurate identification and quantification [1]. Biologically, in vivo studies demonstrate that menaquinones with ≥12 isoprene units fail to achieve detectable plasma concentrations following oral administration in rats, whereas MK-4, MK-5, and MK-6 show both hepatic accumulation and therapeutic anticoagulation activity [2]. Furthermore, structure-activity relationship studies confirm that side chain length directly modulates conversion efficiency to the bioactive metabolite MK-4 in human cell lines [3]. These findings establish that MK-13 is neither analytically interchangeable with nor biologically equivalent to its shorter-chain counterparts, necessitating compound-specific procurement for research requiring precise chemical identity or investigations into long-chain menaquinone behavior.

MK-13 Quantitative Evidence: Comparator-Based Differentiation Data for Scientific Procurement


MK-13 Plasma Absorption: Zero Detectable Concentration Versus Therapeutic MK-4, MK-5, and MK-6

In a controlled in vivo study comparing menaquinone homologs with 1 to 14 isoprene units, MK-13 (≥12 isoprene units) failed to achieve detectable plasma concentrations at 6 hours following oral administration at 0.1 mg/kg in warfarin-treated rats, whereas MK-4, MK-5, and MK-6 demonstrated measurable plasma levels and produced marked improvement in hypoprothrombinemia [1].

Pharmacokinetics Oral bioavailability Vitamin K homolog absorption

HPLC Retention Time Differentiation: MK-13 Requires Homolog-Specific Reference Standards

Reversed-phase partition HPLC analysis of bacterial menaquinone mixtures demonstrates that menaquinones are separated according to side chain length and degree of hydrogenation, with longer-chain homologs exhibiting progressively longer retention times. This chromatographic behavior mandates the use of authentic MK-13 reference material for accurate peak identification and quantification in complex biological or synthetic mixtures [1].

Analytical chemistry HPLC method development Reference standards

Hepatic Accumulation Profile: MK-13 Shows Limited Liver Incorporation Compared to MK-4, MK-5, MK-6

The same in vivo comparative study demonstrated that hepatic accumulation of menaquinones is strongly dependent on side chain length. While MK-4, MK-5, and MK-6 showed increased liver levels accompanied by marked improvement in hypoprothrombinemia, MK-13 exhibited limited hepatic incorporation and produced no detectable improvement in coagulation parameters [1]. The study concluded that the number of isoprene units is an important factor in both absorption and incorporation into the liver, and that the ameliorating effect on hypoprothrombinemia does not parallel hepatic concentrations across all homologs [1].

Tissue distribution Hepatic metabolism Vitamin K biodistribution

Intravenous Bioavailability Contrast: MK-4/5/6 Active After IV Administration While MK-13 Data Absent

The 1995 Akiyama et al. study also examined intravenous administration of select menaquinone homologs at 10 nmol/kg, confirming that MK-4, MK-5, and MK-6 produce nearly identical therapeutic responses to oral administration when delivered intravenously. Notably, the study did not report intravenous data for MK-13 or any homologs with ≥9 isoprene units, suggesting that long-chain menaquinones were not prioritized for parenteral investigation due to their lack of oral bioavailability [1].

Parenteral administration Pharmacokinetics Vitamin K delivery routes

Menaquinone 13 (MK-13): Recommended Research and Industrial Application Scenarios


Analytical Method Development and Validation: Use as a Long-Chain Menaquinone Reference Standard

MK-13 serves as an essential reference standard for developing and validating HPLC, LC-MS/MS, and other chromatographic methods aimed at profiling menaquinone mixtures from bacterial sources or synthetic preparations. Its distinct retention time, arising from its 13-isoprene side chain, provides a critical upper-bound marker for chromatographic system suitability testing and peak identification in complex matrices [1]. Regulatory-compliant MK-13 reference materials are available for analytical method validation (AMV) and quality control (QC) applications, with traceability to pharmacopeial standards .

Bacterial Chemotaxonomy and Microbial Ecology Studies: Biomarker for Specific Bacterial Taxa

Long-chain menaquinones including MK-11, MK-12, and MK-13 have been documented as characteristic biomarkers in several bacterial species belonging to the Prevotellaceae and Microbacteriaceae families [2]. Procurement of authentic MK-13 enables accurate chemotaxonomic identification of these organisms in environmental samples, clinical isolates, or microbiome studies where menaquinone profiling is employed as a taxonomic tool.

Negative Control for In Vivo Vitamin K Bioavailability Studies

Given the established evidence that menaquinones with ≥12 isoprene units fail to achieve detectable plasma concentrations following oral administration in rats [3], MK-13 can be strategically employed as a negative control compound in pharmacokinetic and bioavailability studies of vitamin K homologs. This application is particularly relevant for investigators seeking to validate the chain length-dependence of absorption mechanisms or to establish baseline non-absorbable comparator data.

Menaquinone Biosynthesis Inhibitor Screening Assays

In antibacterial drug discovery programs targeting the menaquinone biosynthetic pathway, MK-13 may serve as a reference standard for quantifying pathway output in bacterial strains that naturally produce long-chain menaquinones. The side chain of menaquinones typically consists of 4 to 13 isoprene units, varying based on the biosynthetic pathway utilized by the organism [4]. Inhibitor screening assays in Prevotella or Microbacterium species require authentic MK-13 to establish baseline production levels and accurately measure inhibition.

Technical Documentation Hub

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